molecular formula C20H15N3O2S B7789859 2,3-Diphenylquinoxaline-6-sulfonamide

2,3-Diphenylquinoxaline-6-sulfonamide

Cat. No. B7789859
M. Wt: 361.4 g/mol
InChI Key: ZRFIKPZSJCAIRS-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline-6-sulfonamide, also known as WAY-604663, may have antibacterial, analgesic, and anti-inflammatory activities . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has broad-spectrum applications in medicine, pharmacology, and pharmaceutics .


Synthesis Analysis

The synthesis of 2,3-Diphenylquinoxaline-6-sulfonamide involves several steps. The 2,3-diphenylquinoxaline derivative is treated with an electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride. This intermediate is then refluxed with primary amines in a basic medium to result in the formation of the final product, substituted quinoxaline sulfonamides .


Molecular Structure Analysis

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics. Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .


Chemical Reactions Analysis

The sulfonation of 2,3-diphenylquinoxaline was carried out by the electrophilic agent to produce quinoxaline sulfonyl chloride, which was further treated with aliphatic and aromatic substituted amines to obtain the final quinoxaline sulfonamides .

Scientific Research Applications

  • Antioxidant Activity : Derivatives of 2,3-Diphenylquinoxaline-6-sulfonamide, such as symmetrically azo-sulfa compounds, demonstrate notable antioxidant activities. These compounds show good activities in comparison to ascorbic acid, indicating potential for medical applications as antioxidant agents (Muhammad-Ali, Salman, & Jasim, 2019).

  • Solar Irradiation Studies : Research into the byproducts of sulfaquinoxaline formed in water upon solar light irradiation provides insights into the environmental impact and degradation pathways of such compounds (Le Fur et al., 2013).

  • COVID-19 Research : Novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit the receptor-binding domain (RBD) of the SARS-CoV-2 Spike Glycoprotein. These derivatives show promising binding affinities and have potential as antimicrobial and antimalarial agents (Siddiqui, Khan, Marathe, & Nemac, 2021).

  • Corrosion Inhibition : The compound 2,3-diphenylbenzoquinoxaline, a related derivative, exhibits excellent inhibiting properties for steel corrosion in sulfuric acid, highlighting its potential application in materials science (Obot & Obi-Egbedi, 2010).

  • Ozonation Process : The degradation of sulfaquinoxaline by an ozonation process has been studied, providing valuable data for environmental management and wastewater treatment processes (Urbano et al., 2017).

  • Sulfonamide Research : Studies on various sulfonamide derivatives, including those related to 2,3-Diphenylquinoxaline-6-sulfonamide, have been conducted, highlighting their importance in antimicrobial and other therapeutic applications (Gulcin & Taslimi, 2018).

  • Neuropharmacological Activity : Quinoxalinone derivatives, including those related to 2,3-Diphenylquinoxaline-6-sulfonamide, have been investigated for neuropharmacological effects such as analgesia, sedation, and convulsion in animal models (Olayiwola, Obafemi, & Taiwo, 2007).

Mechanism of Action

While the exact mechanism of action for 2,3-Diphenylquinoxaline-6-sulfonamide is not specified in the sources, it is known that sulfonamides, in general, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Safety and Hazards

When handling 2,3-Diphenylquinoxaline-6-sulfonamide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,3-diphenylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFIKPZSJCAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylquinoxaline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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